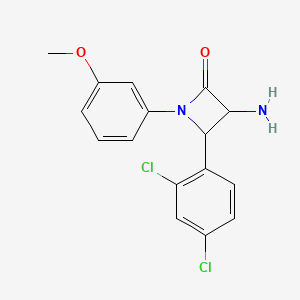![molecular formula C9H5BrF3IN2 B14785408 3-[3-(Bromomethyl)-5-iodophenyl]-3-(trifluoromethyl)-3H-diazirine](/img/structure/B14785408.png)
3-[3-(Bromomethyl)-5-iodophenyl]-3-(trifluoromethyl)-3H-diazirine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[3-(Bromomethyl)-5-iodophenyl]-3-(trifluoromethyl)-3H-diazirine is a compound of significant interest in the field of chemical biology and medicinal chemistry. This compound is characterized by the presence of a diazirine ring, which is a three-membered ring containing two nitrogen atoms and one carbon atom. The bromomethyl and iodophenyl groups attached to the diazirine ring make this compound highly reactive and suitable for various chemical applications .
Vorbereitungsmethoden
The synthesis of 3-[3-(Bromomethyl)-5-iodophenyl]-3-(trifluoromethyl)-3H-diazirine typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the bromination of a suitable phenyl precursor, followed by iodination and subsequent diazirine formation. The reaction conditions often require the use of strong acids or bases, and the reactions are typically carried out under an inert atmosphere to prevent unwanted side reactions .
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and other advanced techniques to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
3-[3-(Bromomethyl)-5-iodophenyl]-3-(trifluoromethyl)-3H-diazirine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromomethyl and iodophenyl groups can participate in nucleophilic substitution reactions, where nucleophiles replace the bromine or iodine atoms.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Photochemical Reactions: The diazirine ring can be activated by UV light, leading to the formation of reactive carbene intermediates that can insert into various chemical bonds.
Common reagents used in these reactions include nucleophiles like amines and thiols for substitution reactions, and oxidizing or reducing agents for redox reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
3-[3-(Bromomethyl)-5-iodophenyl]-3-(trifluoromethyl)-3H-diazirine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of photoaffinity probes.
Biology: The compound is used in photoaffinity labeling, a technique that allows researchers to study protein interactions and identify binding sites.
Wirkmechanismus
The primary mechanism of action for 3-[3-(Bromomethyl)-5-iodophenyl]-3-(trifluoromethyl)-3H-diazirine involves the formation of reactive carbene intermediates upon exposure to UV light. These carbenes can insert into various chemical bonds, including C-H, N-H, and O-H bonds, leading to the formation of covalent adducts. This property makes the compound highly useful in photoaffinity labeling, where it can covalently modify target proteins and allow for their identification and study .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 3-[3-(Bromomethyl)-5-iodophenyl]-3-(trifluoromethyl)-3H-diazirine include:
3-(4-Bromophenyl)-3-(trifluoromethyl)-3H-diazirine: This compound has a similar structure but lacks the iodophenyl group, making it less reactive in certain applications.
3-(3-(Bromomethyl)-5-ethynylphenyl)-3-(trifluoromethyl)-3H-diazirine: This compound contains an ethynyl group instead of an iodophenyl group, which can affect its reactivity and applications.
The uniqueness of this compound lies in its combination of bromomethyl, iodophenyl, and diazirine groups, which provide a high degree of reactivity and versatility in various chemical and biological applications.
Eigenschaften
Molekularformel |
C9H5BrF3IN2 |
|---|---|
Molekulargewicht |
404.95 g/mol |
IUPAC-Name |
3-[3-(bromomethyl)-5-iodophenyl]-3-(trifluoromethyl)diazirine |
InChI |
InChI=1S/C9H5BrF3IN2/c10-4-5-1-6(3-7(14)2-5)8(15-16-8)9(11,12)13/h1-3H,4H2 |
InChI-Schlüssel |
GUWZVTKXIFXHOQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=C(C=C1C2(N=N2)C(F)(F)F)I)CBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(1S,2S,4S,6S,8S,9S,12S,13R)-16-hydroxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-20-one](/img/structure/B14785339.png)
![2-pyridin-2-yl-N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide](/img/structure/B14785345.png)


![sodium;(1R,2S,9S)-2-[(3,4-dihydroxy-5-methoxy-6-methyloxan-2-yl)oxymethyl]-9-formyl-5-methyl-13-propan-2-yltetracyclo[7.4.0.02,11.04,8]tridec-12-ene-1-carboxylate](/img/structure/B14785368.png)



![cyclopenta-1,3-diene,ditert-butyl-[5-[(1R)-1-diphenylphosphanylethyl]cyclopenta-1,3-dien-1-yl]phosphane,iron(2+)](/img/structure/B14785393.png)

![(10R,13S)-17-acetyl-10,13-dimethyl-2,7,8,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthrene-3,6-dione](/img/structure/B14785414.png)


